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Compound of Interest

Compound Name: 2-Morpholinocyclobutan-1-amine

CAS No.: 1824242-22-9

Cat. No.: B2473215

Get Quote

Executive Summary: Isomer Selection Strategy
The choice between cis- and trans-2-Morpholinocyclobutan-1-amine is dictated by the

spatial requirements of the target binding pocket. The cyclobutane ring acts as a rigid spacer

that defines the vector between the morpholine (H-bond acceptor/moderate base) and the

primary amine (H-bond donor/base).
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Structural & Conformational Analysis
The 1,2-disubstitution pattern on the cyclobutane ring creates distinct topological profiles for

each isomer. Unlike flexible alkyl linkers (e.g., ethylenediamine), the cyclobutane scaffold locks

the amine and morpholine into specific vectors, reducing the entropic penalty of binding.

Conformational Energy Landscape[1]
Trans-Isomer: Adopts a puckered conformation where both bulky substituents (morpholine

and amine) occupy pseudo-equatorial positions. This minimizes 1,2-steric repulsion and

extends the distance between the nitrogen centers.

Cis-Isomer: Forces one substituent into a pseudo-axial position to relieve torsional strain, or

adopts a planar transition state. This creates a "crowded" face and a "clean" face, often

resulting in a U-shaped or "folded" topography.

Pathway Diagram: Isomer Structural Logic
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Figure 1: Decision logic for selecting the trans vs. cis isomer based on structural conformation

and intended binding mode.
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The geometric arrangement directly influences the physicochemical properties, particularly

basicity (pKa) and lipophilicity, which are critical for CNS penetration and oral bioavailability.
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Experimental Protocols
Protocol A: Synthesis & Separation of Isomers
Note: Synthesis typically yields a mixture favoring the thermodynamic trans-product.

Separation is required.

Reaction Setup: React 2-chlorocyclobutan-1-one (or equivalent precursor) with morpholine

under reductive amination conditions (NaBH(OAc)3, DCE).

Isomerization (Optional): To enrich the trans isomer, heat the crude mixture with a base (e.g.,

KOtBu in t-BuOH) to thermodynamic equilibrium.

Separation (Flash Chromatography):

Stationary Phase: Silica Gel (High Performance).

Mobile Phase: DCM:MeOH:NH4OH (90:9:1).

Elution Order: The Trans-isomer typically elutes first (less polar/dipole) compared to the

Cis-isomer (more polar/dipole on silica).
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Tip: If separation is poor, convert the primary amine to a Boc-carbamate (Boc-protection).

The Boc-protected isomers often separate more easily on standard silica.

Protocol B: Structural Validation (NMR)
Objective: Confirm cis/trans assignment using 1H-NMR coupling constants (

).

Solvent: dissolve 5 mg in CDCl3 or DMSO-d6.

Target Signal: Focus on the methine protons at C1 and C2 (ring protons attached to N).

Analysis:

Trans-Isomer: The coupling constant

is typically small (< 6-7 Hz) due to the pseudo-diequatorial dihedral angle (~120-140°).

Cis-Isomer: The coupling constant

is typically larger (8-10 Hz) or shows complex multiplets due to the pseudo-axial/equatorial
relationship (dihedral angle ~0-30°).

Note: NOESY experiments are definitive. Cis will show a strong NOE cross-peak between

the H1 and H2 methine protons. Trans will show weak or no NOE.

Application in Drug Discovery[2][3][4][5]
When to use the TRANS-Isomer:

Target Class: GPCRs (e.g., Histamine H3, Dopamine D3), Ion Channels.

Design Logic: When the morpholine and amine need to interact with residues on opposite

walls of a channel or binding crevice.

Example: In H3 receptor antagonists, a trans-cyclobutane spacer is often used to separate a

basic amine (salt bridge to Asp residue) from a lipophilic moiety (morpholine in hydrophobic

pocket) by a fixed distance of ~5-6 Å.
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When to use the CIS-Isomer:
Target Class: Kinases (e.g., JAK, AKT), Metalloproteases.

Design Logic: When the molecule needs to wrap around a metal center or fit into a tight,

curved "S1" pocket. The cis-geometry mimics a "turn" structure.[1]

Example: In JAK inhibitors, cis-isomers of diamine-cyclobutanes allow both nitrogens to

engage in hydrogen bonding networks within a compact active site, whereas the trans

isomer would project one group out of the pocket.

SAR Workflow Diagram
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Figure 2: Workflow for incorporating 2-Morpholinocyclobutan-1-amine into SAR campaigns.
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PubChem Compound Summary: 2-Morpholinocyclobutan-1-amine. (Chemical structure

and identifiers).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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